molecular formula C10H7FS B1343901 2-(2-Fluorophenyl)thiophene CAS No. 209592-45-0

2-(2-Fluorophenyl)thiophene

Cat. No. B1343901
CAS RN: 209592-45-0
M. Wt: 178.23 g/mol
InChI Key: GKWFSGWLAWEBKN-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)thiophene is a compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide range of biological activities and uses in electronics and solar cells . Although the provided papers do not directly discuss 2-(2-Fluorophenyl)thiophene, they do provide insights into the synthesis, properties, and applications of related fluorinated thiophene compounds.

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives can involve various strategies. For instance, 3-Fluoro-4-hexylthiophene is prepared through a synthetic route that includes perbromination, protection of thiophene positions, and bromine/fluorine exchange . Similarly, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is synthesized using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone . Another approach is the microwave-assisted synthesis of thiophene-based fluorophores . The synthesis of 2-(1,1-difluoroalkyl) thiophenes is examined using fluorination approaches such as fluorodeoxygenation and fluorodesulfurization . These methods highlight the versatility and complexity of synthesizing fluorinated thiophene derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is crucial for their electronic and optical properties. For example, the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone has been determined, providing insights into the arrangement of fluorinated thiophene molecules . The crystal structures of related compounds, such as 2-(2-bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene, also reveal intermolecular interactions like hydrogen bonds and π–π stacking . These structural details are essential for understanding the behavior of these compounds in various applications.

Chemical Reactions Analysis

Fluorinated thiophenes can undergo a range of chemical reactions. The single fluorine atom of 2-fluoro-3-trifluoromethylthiophenes can be replaced by various nucleophiles, and depending on the substituent pattern, products can undergo [1,3]- and [1,5]-benzyl group migrations . This reactivity is important for further functionalization of the thiophene ring and for creating more complex molecules for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophenes are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the oxidation potential, as seen with 3-hexyl-4-fluorothiophene . The electronic properties of conjugated polythiophenes can be tuned by substituting the median thiophene ring, affecting their suitability for electropolymerization . The optical and electronic properties of ambipolar diphenylamino end-capped oligofluorenylthiophenes and fluoroarene-thiophene are studied for their potential in OLEDs, with the thiophene chain length and end-caps significantly affecting their performance . The stability of fluorinated thiophenes is also a consideration, as seen with the synthesis and stability of 2-(1,1-difluoroalkyl) thiophenes .

Scientific Research Applications

Crystal Structure and Material Science Applications

2-(2-Fluorophenyl)thiophene and its derivatives have significant importance in material science. Studies have shown that these compounds have a wide range of applications due to their unique crystal structures and properties. For example, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a related compound, has been utilized in various applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors,chemical sensors, and solar cells (Nagaraju et al., 2018). These applications highlight the versatility of thiophene-based compounds in advanced material sciences.

Polymer and Electrochemical Applications

Thiophene derivatives, including those with fluorophenyl groups, are key in the development of polymers with specific electrochemical properties. For instance, the electropolymerization of 3-(4-fluorophenyl)thieno[3,2-b]thiophene resulted in polymers characterized by diverse electrochemical methods, which are potentially suitable for energy storage applications and electrochromic devices (Topal et al., 2021). The ability to tailor the electronic properties of these polymers opens up opportunities in various technological applications.

Radiopharmaceutical Applications

In the field of radiopharmaceuticals, certain thiophene derivatives have been explored for their potential in medical imaging. For example, the synthesis of thienyl-[18F]GBR 13119, a compound structurally related to 2-(2-Fluorophenyl)thiophene, demonstrated promising results in brain imaging, suggesting its utility in neurological diagnostics (Kilbourn, 1989).

Organic Electronics and Fluorescent Applications

Thiophene derivatives, such as 2-(2-Fluorophenyl)thiophene, play a critical role in the development of organic electronics. For instance, the synthesis of compounds with fluoroarene-thiophene has shown potential in organic light-emitting diodes (OLEDs), offering insights into the electronic and optical properties necessary for efficient OLED design (Ran et al., 2008). The fine-tuning of these properties is crucial for the advancement of OLED technology.

Safety And Hazards

The safety information for 2-(2-Fluorophenyl)thiophene indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 .

Future Directions

Thiophene-based compounds, including 2-(2-Fluorophenyl)thiophene, have been the subject of ongoing research due to their potential biological activities and applications in various fields . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing applications in material science and other fields .

properties

IUPAC Name

2-(2-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWFSGWLAWEBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)thiophene

Synthesis routes and methods

Procedure details

2-Fluorobromobenzene and thiophene-2-boronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(2-fluorophenyl)thiophene as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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